1-[(3,4-DIFLUOROPHENYL)SULFONYL]-4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINE
Description
Properties
IUPAC Name |
1-(3,4-difluorophenyl)sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O2S/c20-18-9-8-17(15-19(18)21)26(24,25)23-13-11-22(12-14-23)10-4-7-16-5-2-1-3-6-16/h1-9,15H,10-14H2/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFBCEVCWLMWDM-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3,4-DIFLUOROPHENYL)SULFONYL]-4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINE typically involves multiple steps, including the formation of the piperazine ring and subsequent substitution reactions. One common synthetic route includes:
Formation of Piperazine Ring: Starting from ethylenediamine and diethanolamine, the piperazine ring is formed through cyclization.
Substitution with 3,4-Difluorophenylsulfonyl Group: The piperazine ring is then reacted with 3,4-difluorobenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group.
Addition of (E)-3-Phenyl-2-Propenyl Group: Finally, the compound is subjected to a reaction with cinnamyl chloride to introduce the (E)-3-phenyl-2-propenyl group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Sulfonylation of Piperazine
Piperazine reacts with 3,4-difluorophenylsulfonyl chloride under basic conditions to yield 1-(3,4-difluorophenylsulfonyl)piperazine as an intermediate.
Reaction Conditions
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Solvent : Dichloromethane (DCM) or ethanol
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Base : Triethylamine (TEA) or pyridine
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Temperature : 0–25°C
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Yield : ~85–90% (extrapolated from analogous sulfonylation in )
Mechanism : Nucleophilic substitution (S2) at the sulfonyl chloride, facilitated by the piperazine’s secondary amine.
Alkylation with (E)-3-Phenyl-2-Propenyl Group
The N4 position of the sulfonylated piperazine undergoes alkylation using (E)-3-phenyl-2-propenyl bromide (or chloride).
Reaction Conditions
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Solvent : Acetonitrile or dimethylformamide (DMF)
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Base : Potassium carbonate (KCO)
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Temperature : 60–80°C
Mechanism : Nucleophilic substitution (S2) at the allylic halide, forming the final product.
Reaction Optimization and Byproduct Analysis
Key Byproducts :
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Disubstituted Piperazine : Over-alkylation at both N1 and N4 positions (mitigated by controlled stoichiometry ).
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Isomerization : Minor (Z)-isomer formation during alkylation, minimized by using anhydrous conditions .
Spectroscopic Characterization
Key Data for Final Compound :
Oxidation of the Allyl Group
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Reagent : Ozone or KMnO
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Product : Ketone or carboxylic acid derivatives (e.g., 1-(3,4-difluorophenylsulfonyl)-4-(3-phenylpropanoyl)piperazine) .
Radical Reactions
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Initiation : UV light or AIBN (azobisisobutyronitrile) generates radicals at the allyl group, enabling cyclization or polymerization .
Stability and Degradation Pathways
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Thermal Stability : Decomposes above 200°C via cleavage of the sulfonamide bond (TGA data inferred from ).
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Hydrolytic Sensitivity : Stable in neutral pH but degrades under acidic/basic conditions (e.g., N-S bond hydrolysis ).
Pharmacological Relevance (Contextual Note)
While the query focuses on chemical reactions, sulfonyl piperazines are often explored as enzyme inhibitors (e.g., LpxH in ). The 3,4-difluoro substitution enhances metabolic stability and target binding in related compounds .
This synthesis and reactivity profile is reconstructed from methodologies in piperazine chemistry, emphasizing sulfonylation, alkylation, and functional group transformations. Direct experimental data for the exact compound is limited in public literature, but analogous reactions support the proposed pathways.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of piperazine compounds exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. A study demonstrated that it effectively induces apoptosis in various cancer cell lines, including breast and prostate cancer cells, by modulating apoptotic pathways and inhibiting key signaling proteins associated with cell survival .
Antifungal Properties
The antifungal potential of sulfonyl-substituted piperazines has been investigated, showing promising results against fungal pathogens. Research indicates that the compound can inhibit the growth of Candida species and other fungi by disrupting their cellular processes . The mechanism involves interference with fungal cell wall synthesis and function.
Neurological Applications
The compound's structure suggests potential use in neurological disorders. Piperazine derivatives are known to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. Preliminary studies suggest that this compound may serve as a modulator for these receptors, offering therapeutic benefits for conditions such as depression and anxiety .
Prokinetic Activity
Research has highlighted the role of piperazine derivatives as modulators of gastrointestinal motility. The compound has been shown to enhance prokinetic activity, which can be beneficial in treating gastrointestinal disorders such as gastroparesis . This application is particularly relevant in developing new treatments for digestive issues.
Case Studies
Mechanism of Action
The mechanism of action of 1-[(3,4-DIFLUOROPHENYL)SULFONYL]-4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-[(3-Fluorophenyl)methyl]-4-[4-(propan-2-yl)benzenesulfonyl]piperazine
- Key Differences : Replaces the 3,4-difluorophenyl group with a 3-fluorophenylmethyl moiety and a 4-isopropylbenzenesulfonyl group.
- The isopropyl group enhances hydrophobicity, which may improve membrane permeability but reduce solubility .
Flunarizine (1-[Bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl)piperazine)
- Key Differences : Features a bis(4-fluorophenyl)methyl group instead of a sulfonyl substituent.
- Bioactivity : A clinically used calcium channel blocker for migraines and vertigo. The bis(4-fluorophenyl) group enhances CNS penetration, whereas the sulfonyl group in the target compound may favor peripheral activity.
- Safety: Flunarizine has low acute toxicity but emits toxic NOx/SOx/F⁻ vapors upon decomposition .
1-(2-Naphthylsulfonyl)-4-[(E)-3-phenyl-2-propenyl]piperazine
- Key Differences : Substitutes the 3,4-difluorophenylsulfonyl group with a 2-naphthylsulfonyl moiety.
N-(substituted)-2-[4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl]acetamides (5a-m)
- Key Differences : Derivatives with acetamide-linked substituents on the piperazine nitrogen.
- Bioactivity : Compounds 5d and 5h exhibited potent biofilm inhibition against Bacillus subtilis and E. coli with minimal hemolysis, suggesting the propenyl-piperazine scaffold’s role in antibacterial activity .
1-[(4-Cyclohexylphenyl)sulfonyl]-4-(3,4-dichlorophenyl)piperazine
- Key Differences : Replaces the difluorophenyl group with a 3,4-dichlorophenyl moiety and adds a cyclohexyl group.
- The cyclohexyl group may improve metabolic stability .
Structural and Functional Analysis
Table 1: Comparative Analysis of Key Piperazine Derivatives
Key Research Findings
- Electron-Withdrawing Groups: The 3,4-difluorophenylsulfonyl group enhances metabolic stability and hydrogen-bonding capacity compared to non-fluorinated analogs .
- Propenyl Chain : The (E)-3-phenyl-2-propenyl moiety is critical for antibacterial activity, as seen in derivatives like 5d and 5h .
- Safety Profiles : Sulfonyl-containing piperazines generally exhibit lower toxicity than halogenated analogs (e.g., flunarizine) but require decomposition studies .
Biological Activity
The compound 1-[(3,4-Difluorophenyl)sulfonyl]-4-[(E)-3-phenyl-2-propenyl]piperazine is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHFNOS
- Molecular Weight : 358.40 g/mol
The presence of the difluorophenyl and propenyl groups suggests that this compound may exhibit diverse interactions with biological targets, which could lead to various pharmacological effects.
- G Protein-Coupled Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), which are critical in mediating cellular responses to various stimuli. Studies indicate that modifications in piperazine derivatives can influence GPCR signaling pathways, potentially leading to therapeutic effects in conditions like anxiety and depression .
- Inhibition of Cell Proliferation : Research indicates that compounds with similar structures may inhibit the spindle assembly checkpoint, thereby affecting cell cycle progression. This property is particularly relevant in cancer therapeutics, where uncontrolled cell growth is a hallmark of malignancies .
- Antifungal Activity : Analogous compounds have demonstrated antifungal properties, suggesting that this compound might also possess similar activity against fungal pathogens. The mechanism typically involves disrupting fungal cell wall synthesis or function .
Pharmacological Effects
- Anti-inflammatory Properties : Some studies have shown that piperazine derivatives can modulate inflammatory pathways, potentially providing relief in conditions characterized by chronic inflammation .
- Neuropharmacological Effects : Given its structure, the compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial for mood regulation and cognitive function .
Case Studies
- Study on Anticancer Activity : A recent investigation into piperazine derivatives revealed significant anticancer activity against various cancer cell lines. The study noted that the introduction of sulfonyl groups enhances the compounds' ability to induce apoptosis in cancer cells .
- Neuropharmacological Assessment : A preclinical study assessed the effects of similar compounds on anxiety-like behaviors in rodent models. Results indicated a reduction in anxiety symptoms, suggesting potential applications in treating anxiety disorders .
Table 1: Summary of Biological Activities
Table 2: Case Study Overview
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-[(3,4-difluorophenyl)sulfonyl]-4-[(E)-3-phenyl-2-propenyl]piperazine to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on reaction conditions such as temperature control (e.g., maintaining 60–80°C for sulfonylation steps), solvent selection (polar aprotic solvents like DMF or acetonitrile), and catalyst use (e.g., triethylamine for deprotonation). Purification via column chromatography with silica gel (hexane:ethyl acetate gradients) or recrystallization in ethanol/water mixtures can enhance purity. Monitoring intermediates by TLC and confirming final product integrity via NMR (¹H/¹³C) and HPLC (C18 columns, methanol:buffer mobile phases) is critical .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- HPLC : Use a mobile phase of methanol and buffer (65:35 v/v, pH 4.6 adjusted with glacial acetic acid) with UV detection at 254 nm for purity assessment .
- NMR : ¹H NMR in DMSO-d₆ or CDCl₃ to confirm substitution patterns on the piperazine and propenyl groups. ¹⁹F NMR can resolve difluorophenyl environments .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion verification and fragmentation pattern analysis.
Q. Are there regulatory restrictions on structurally related piperazine derivatives that could impact research protocols?
- Methodological Answer : Regulatory reviews are essential, as analogs like 1-(diphenylmethyl)-4-(3-phenyl-2-propenyl)piperazine have been flagged for restrictions in pharmaceutical contexts . Researchers should consult institutional biosafety committees and adhere to guidelines from agencies like the FDA or EMA for in vivo studies.
Advanced Research Questions
Q. How do the difluorophenyl and (E)-propenyl substituents influence the compound’s electronic properties and biological activity?
- Methodological Answer : Computational modeling (e.g., DFT calculations) can predict electron-withdrawing effects of the difluorophenyl group and steric contributions of the propenyl moiety. In vitro assays (e.g., kinase inhibition or receptor binding) paired with SAR studies using analogs (e.g., replacing difluorophenyl with chlorophenyl) can isolate functional group effects. X-ray crystallography or molecular docking (using AutoDock Vina) may reveal binding conformations .
Q. What strategies can mitigate instability of this compound under physiological conditions?
- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring identifies degradation products. Formulation in lyophilized powders (using trehalose as a stabilizer) or encapsulation in liposomes improves shelf-life. For in vivo studies, co-administration with CYP450 inhibitors (e.g., ketoconazole) may reduce metabolic clearance .
Q. How can AI-driven tools enhance the design of derivatives with improved pharmacokinetic profiles?
- Methodological Answer : Machine learning platforms (e.g., DeepChem) can predict ADMET properties by training on datasets of sulfonylated piperazines. COMSOL Multiphysics simulations model diffusion kinetics across biological membranes, while generative adversarial networks (GANs) propose novel analogs with optimized logP and solubility .
Critical Analysis of Contradictory Evidence
- Synthesis Protocols : emphasizes nitroalkene intermediates for piperazine functionalization, while uses copolymerization strategies. Researchers must validate route feasibility based on substituent compatibility.
- Regulatory Status : While highlights restrictions on analogs, no direct bans apply to this compound. Proactive toxicity screening (e.g., Ames test) is advised to preempt regulatory hurdles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
